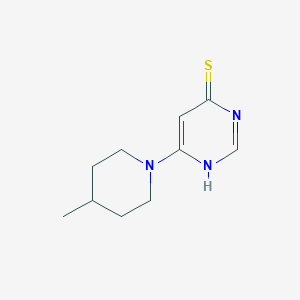
6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-メチルピペリジン-1-イル)ピリミジン-4(3H)-チオンは、4-メチルピペリジン-1-イル基と4位にチオン基が置換されたピリミジン環を特徴とするヘテロ環化合物です。
2. 製法
合成経路と反応条件: 6-(4-メチルピペリジン-1-イル)ピリミジン-4(3H)-チオンの合成は、一般的に、適切なピリミジン前駆体と4-メチルピペリジンを制御された条件下で反応させることで行われます。一般的な方法の1つは、4-メチルピペリジンが求核剤として作用し、ピリミジン環の求電子中心を攻撃する求核置換反応です。
工業生産方法: この化合物の工業生産は、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を含む場合があります。これには、反応パラメータを安定に維持するために、自動反応器と連続フローシステムを使用することがよくあります。
反応の種類:
酸化: この化合物は、特にチオン基で酸化反応を起こし、スルホキシドまたはスルホンを生成することがあります。
還元: 還元反応は、ピリミジン環またはチオン基を標的とし、チオンをチオールに変換する可能性があります。
置換: この化合物は、特にピリミジン環の窒素原子に隣接する位置で置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化試薬や水素化ナトリウムなどの強塩基が、置換反応を促進する可能性があります。
主な生成物:
酸化: スルホキシドとスルホン。
還元: チオールと還元されたピリミジン誘導体。
置換: 使用される試薬に応じて、さまざまな置換されたピリミジン誘導体。
4. 科学研究への応用
化学: より複雑なヘテロ環化合物の合成における構成要素として使用されます。
生物学: 抗菌および抗ウイルス特性を持つ生物活性分子としての可能性について調査されています。
医学: 特に新しい治療薬を設計するための足場として、創薬における潜在的な使用について研究されています。
産業: 独自の特性を持つ特殊化学薬品や材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the reaction of 4-methylpiperidine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the 4-methylpiperidine acts as a nucleophile, attacking the electrophilic center of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thione group, potentially converting the thione to a thiol.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
6-(4-メチルピペリジン-1-イル)ピリミジン-4(3H)-チオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。この化合物の構造は、これらの標的に結合し、その活性を阻害したり、その機能を調節したりすることができます。関与する正確な経路は、特定のアプリケーションと標的によって異なります。
類似の化合物:
ピリミジン誘導体: 2-(1-ピペラジニル)-4,6-ジクロロピリミジンや5-[1-(4-クロロフェニル)-2-フェニルエチル]-2,4,6-トリクロロピリミジンなどの化合物は、構造的に類似しています。
チオン含有化合物: チアゾールやチアジアゾールなどの他のチオン含有ヘテロ環は、同様の化学反応性を示します。
ユニークさ: 6-(4-メチルピペリジン-1-イル)ピリミジン-4(3H)-チオンは、ピリミジン環と4-メチルピペリジン-1-イル基、およびチオン官能基の組み合わせによりユニークです。このユニークな構造は、研究開発に貴重な化合物にする、独特の化学的および生物学的特性をもたらします。
類似化合物との比較
Pyrimidine Derivatives: Compounds like 2-(1-piperazinyl)-4,6-dichloro pyrimidine and 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloro pyrimidine share structural similarities.
Thione-Containing Compounds: Other thione-containing heterocycles, such as thiazoles and thiadiazoles, exhibit similar chemical reactivity.
Uniqueness: 6-(4-Methylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to the combination of the pyrimidine ring with the 4-methylpiperidin-1-yl group and the thione functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H15N3S |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
6-(4-methylpiperidin-1-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H15N3S/c1-8-2-4-13(5-3-8)9-6-10(14)12-7-11-9/h6-8H,2-5H2,1H3,(H,11,12,14) |
InChIキー |
ATLRGAYOXIHGML-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=CC(=S)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B12495832.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495838.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12495842.png)
![N-{2-[(2,4-dimethoxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12495846.png)
![methyl N-{[(2-aminophenyl)sulfanyl]acetyl}phenylalaninate](/img/structure/B12495852.png)
![N-(4-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495859.png)
![4-[(2,5-Dimethylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12495871.png)

![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)
![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)

